

Comparative Efficacy of Ravidasvir Hydrochloride in Treatment-Experienced Hepatitis C Models

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Compound of Interest

Compound Name: *Ravidasvir hydrochloride*

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A detailed guide for researchers and drug development professionals on the performance of **Ravidasvir hydrochloride** in combination with sofosbuvir, benchmarked against other leading direct-acting antiviral (DAA) regimens.

This guide provides a comprehensive comparison of **Ravidasvir hydrochloride** plus sofosbuvir with two other widely used DAA combination therapies, sofosbuvir/velpatasvir and glecaprevir/pibrentasvir, for the treatment of chronic Hepatitis C virus (HCV) infection in patients with prior treatment experience. The data presented is compiled from pivotal clinical trials to aid in the objective assessment of these therapeutic options.

Executive Summary

Ravidasvir, a potent NS5A inhibitor, used in combination with the NS5B polymerase inhibitor sofosbuvir, has demonstrated high efficacy in treatment-experienced individuals with chronic HCV. Data from the STORM-C-1 trial show high sustained virologic response (SVR) rates, comparable to those of established pangenotypic regimens like sofosbuvir/velpatasvir and glecaprevir/pibrentasvir. This guide delves into the quantitative efficacy data, experimental designs of key clinical trials, and the mechanisms of action of these antiviral agents.

Data Presentation: Comparative Efficacy in Treatment-Experienced Patients

The following tables summarize the Sustained Virologic Response at 12 weeks post-treatment (SVR12) rates from key clinical trials for each regimen in treatment-experienced patient populations.

Table 1: Efficacy of Ravidasvir (200 mg) + Sofosbuvir (400 mg) in Treatment-Experienced Patients (STORM-C-1 Trial)

Patient Population	Treatment Duration	SVR12 Rate (n/N)
Overall Treatment-Experienced	12 or 24 weeks	97.5% (95/97)[1]
Treatment-Experienced without Cirrhosis	12 weeks	97.5% (39/40)[1]
Treatment-Experienced with Compensated Cirrhosis	24 weeks	94.3% (33/35)[1]
Interferon-Experienced	12 or 24 weeks	No difference in SVR12 rates compared to treatment-naïve[2]

Table 2: Efficacy of Sofosbuvir (400 mg) / Velpatasvir (100 mg) in Treatment-Experienced Patients (ASTRAL-2 & ASTRAL-3 Trials)

Patient Population (Genotype)	Treatment Duration	SVR12 Rate (n/N)
Genotype 2 (Interferon-Experienced)	12 weeks	99% (133/134)[3][4][5][6]
Genotype 3 (Interferon-Experienced)	12 weeks	90%[5]
Genotype 3 with Compensated Cirrhosis (Interferon-Experienced)	12 weeks	89%[5]

Table 3: Efficacy of Glecaprevir (300 mg) / Pibrentasvir (120 mg) in Treatment-Experienced Patients (SURVEYOR-II & MAGELLAN-1 Trials)

Patient Population	Treatment Duration	SVR12 Rate (n/N)
Genotype 3, Interferon-Experienced without Cirrhosis	12 weeks	91% (20/22)[7]
Genotype 3, Interferon-Experienced with Compensated Cirrhosis	16 weeks	96% (45/47)[7]
Genotype 1, DAA-Experienced (NS5A inhibitor-naïve)	12 weeks	92% (23/25)[8]
Genotype 1 or 4, DAA-Experienced (NS5A inhibitor-experienced)	16 weeks	94%[9]

Experimental Protocols

This section outlines the methodologies of the key clinical trials cited in this guide.

STORM-C-1 (Ravidasvir + Sofosbuvir)

The STORM-C-1 trial was a two-stage, open-label, single-arm, phase 2/3 study conducted in Malaysia and Thailand.[2][10][11] Eligible participants were adults (18-69 years) with chronic HCV infection (any genotype), with or without compensated cirrhosis (Child-Pugh A).[11][12] The study included treatment-naïve and interferon-experienced patients, as well as those with HIV co-infection.[10][11] Patients without cirrhosis received a daily fixed-dose of Ravidasvir (200 mg) and Sofosbuvir (400 mg) for 12 weeks, while those with compensated cirrhosis received the same regimen for 24 weeks.[2][10][11][12] The primary endpoint was SVR12, defined as HCV RNA levels below the lower limit of quantification at 12 weeks after treatment completion.[2][11]

ASTRAL-2 & ASTRAL-3 (Sofosbuvir/Velpatasvir)

The ASTRAL-2 and ASTRAL-3 trials were randomized, open-label, phase 3 studies.[3][5] ASTRAL-2 enrolled patients with HCV genotype 2, while ASTRAL-3 focused on genotype 3. Both trials included treatment-naïve and interferon-experienced patients, with and without compensated cirrhosis.[5] In ASTRAL-2, patients were randomized to receive either a fixed-

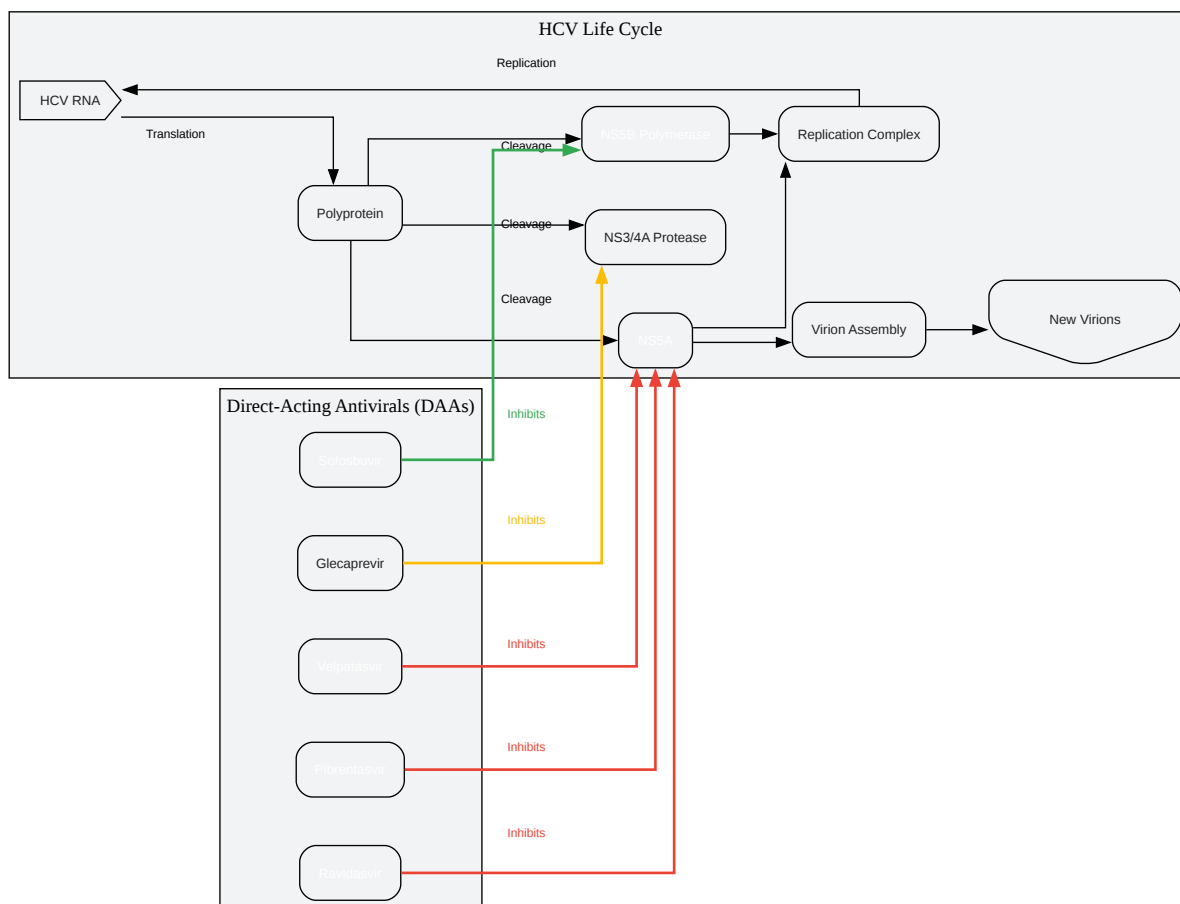
dose combination of sofosbuvir (400 mg) and velpatasvir (100 mg) for 12 weeks or sofosbuvir plus weight-based ribavirin for 12 weeks.[3][4][5] In ASTRAL-3, patients were randomized to receive sofosbuvir/velpatasvir for 12 weeks or sofosbuvir plus ribavirin for 24 weeks.[3][5] The primary endpoint for both trials was SVR12.[4][5]

SURVEYOR-II & MAGELLAN-1 (Glecaprevir/Pibrentasvir)

The SURVEYOR-II study was a phase 3, partially randomized, open-label trial. Part 3 of the study evaluated a fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) in treatment-experienced patients with HCV genotype 3, with and without compensated cirrhosis. [7] Treatment durations of 12 or 16 weeks were assessed. The MAGELLAN-1 trial was a phase 3, randomized, open-label study that assessed the efficacy and safety of glecaprevir/pibrentasvir in patients with chronic HCV genotype 1 or 4 who had previously failed a DAA-containing regimen.[13] Patients were randomized to 12 or 16 weeks of treatment. The primary efficacy endpoint for both trials was SVR12.

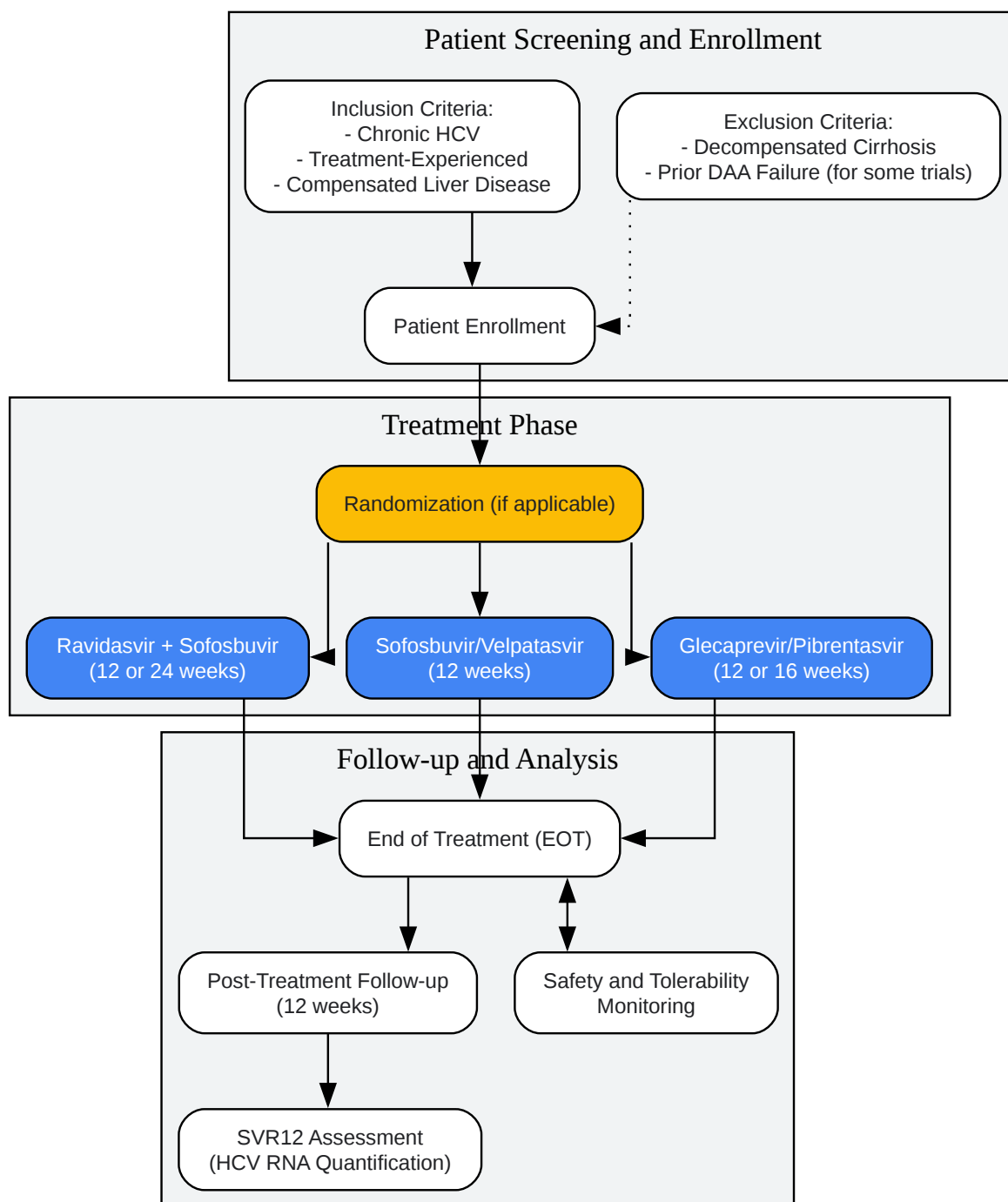
Mechanism of Action Signaling Pathways

The following diagrams illustrate the mechanisms of action for the compared antiviral regimens.



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Caption: Mechanism of Action of Direct-Acting Antivirals on the HCV Life Cycle.



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Caption: Generalized Experimental Workflow for Pivotal DAA Clinical Trials.

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